Lipophilicity (XLogP3) Differentiation: Target Compound vs. 5-Fluoropyrimidine Analog
The target compound exhibits an XLogP3 of 1.4 [1], placing it within the optimal CNS drug-like range (typically XLogP 1–3). The 5-fluoropyrimidine analog (CAS 2034229-72-4) introduces an electron-withdrawing fluorine atom on the pyrimidine ring, which is expected to increase lipophilicity by approximately 0.3–0.5 log units based on established fluoroaromatic SAR principles, potentially shifting it outside the ideal CNS permeability window and altering off-target binding profiles [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | 5-Fluoropyrimidine analog (CAS 2034229-72-4): XLogP3 not experimentally reported; estimated ~1.7–1.9 based on fluorine π-contribution |
| Quantified Difference | Estimated ΔXLogP3 ≈ +0.3 to +0.5 for fluorinated analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); fluorinated analog XLogP3 not publicly available |
Why This Matters
Lipophilicity differences of this magnitude can shift a compound from CNS-penetrant to peripherally restricted, directly impacting suitability for CNS-targeted screening libraries.
- [1] PubChem. N-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)propane-1-sulfonamide. CID 71779882. https://pubchem.ncbi.nlm.nih.gov/compound/71779882 View Source
- [2] Kuujia. N-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)propane-1-sulfonamide. CAS 2034229-72-4. https://www.kuujia.com/cas-2034229-72-4.html View Source
